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Executive Summary

Nicotinamide N-methyltransferase (NNMT) has emerged as a critical regulatory node in cellular
metabolism and a high-value therapeutic target for a spectrum of diseases, including metabolic
syndrome, obesity, type 2 diabetes, and various cancers.[1][2][3] This enzyme catalyzes the
methylation of nicotinamide, consuming the universal methyl donor S-adenosylmethionine
(SAM) in the process.[4] This activity directly impacts the NAD+ salvage pathway and cellular
methylation potential, linking it to epigenetic regulation and energy homeostasis.[5]

Among the chemical scaffolds investigated for NNMT inhibition, quinolinium-based compounds
have been identified as a particularly promising class.[6][7][8] This guide focuses specifically on
1-methylquinolinium (1-MQ) iodide and its potent analogs, providing an in-depth analysis of
their mechanism of action, structure-activity relationships, and practical, field-proven protocols
for their evaluation. We will delve into the causality behind experimental design, offering a
robust framework for researchers aiming to investigate this important class of inhibitors.

Section 1: Nicotinamide N-Methyltransferase
(NNMT) as a Therapeutic Target
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NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from SAM to
nicotinamide (NAM), yielding 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine
(SAH).[1] While once considered a simple detoxification enzyme, its role is now understood to
be far more profound.[9]

1.1. Regulation of Cellular Metabolism and Energy Homeostasis

The NNMT reaction sits at the crossroads of two fundamental metabolic pathways:

e The NAD+ Salvage Pathway: By consuming NAM, a primary precursor for NAD+ synthesis,
elevated NNMT activity can deplete the cellular NAD+ pool.[4] NAD+ is an essential
coenzyme for redox reactions and a required substrate for critical signaling enzymes like
sirtuins and poly(ADP-ribose) polymerases (PARPS), which govern processes from DNA
repair to mitochondrial function.[1] Inhibition of NNMT can therefore increase NAD+ levels,
enhancing these protective cellular functions.[10]

e Cellular Methylation Potential: The reaction consumes SAM and produces SAH. The
SAM/SAH ratio is a critical indicator of the cell's capacity to perform methylation reactions,
including the epigenetic modification of DNA and histones.[5] Upregulation of NNMT can
lower this ratio, potentially altering the epigenetic landscape in cancer cells.[11]

Elevated NNMT expression is strongly correlated with numerous pathologies. In the white
adipose tissue of obese mice and humans, high NNMT activity is linked to adiposity and insulin
resistance.[3][12] Consequently, the knockdown or inhibition of NNMT has been shown to
protect against diet-induced obesity and improve glucose tolerance, making it a compelling
target for metabolic diseases.[3][13] It is also overexpressed in a variety of cancers, where it is
believed to contribute to aggressive tumor phenotypes.[2][14]
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Caption: The central role of NNMT in cellular metabolism.

Section 2: The Quinolinium Scaffold and Structure-
Activity Relationships

Screening of various N-methylated heterocyclic compounds identified the quinolinium scaffold
as a highly promising framework for potent NNMT inhibition.[6][15] Structure-activity
relationship (SAR) studies have revealed key chemical features that govern the inhibitory
activity of these molecules, providing a roadmap for rational drug design.[16]

Computer-based docking simulations show that these inhibitors bind to the nicotinamide
substrate-binding site of the NNMT enzyme.[15] The potency is highly dependent on the
substitutions on the quinoline ring.

o Core Scaffold: The N-methylated quinolinium cation is the foundational structure responsible
for occupying the NAM binding pocket.

o Substitutions: Small substituents are generally well-tolerated. Notably, the introduction of a
primary amine at the C5 position (5-amino-1-methylquinolinium) results in a tenfold increase
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in inhibitory potency compared to the unsubstituted parent compound, 1-methylquinolinium.
[12] Conversely, bulky groups tend to decrease binding affinity due to steric hindrance.[12]

Caption: Structure-Activity Relationship (SAR) for quinolinium inhibitors.

Section 3: A Deep Dive into 1-Methylquinolinium
Analogs

3.1. Chemical Properties and Synthesis

1-Methylquinolinium iodide and its key analog, 5-amino-1-methylquinolinium (often
abbreviated as 5-amino-1MQ or simply NNMTi), are small molecule inhibitors supplied as
powders.[17][18] The iodide salt of 5-amino-1MQ is soluble in water.[19]

Synthesis is typically achieved through the direct methylation of the corresponding quinoline
precursor. For 5-amino-1-methylquinolinium iodide, a common method involves the reaction
of 5-aminoquinoline with methyl iodide in a suitable solvent like isopropanol.[20] While
straightforward, this reaction requires careful optimization of conditions to minimize the
methylation of the 5-amino group, which can lead to impurities.[20]

3.2. Inhibitory Potency and Selectivity

Quantitative analysis reveals a significant potency difference between the parent compound
and its 5-amino analog.

Compound IC50 vs. NNMT Key Characteristics References

Parent scaffold,
moderate inhibitor.

1-Methylquinolinium
~12.1 uM Product of NNMT [12]

1-M
(1-MQ) reaction with
quinoline.
) Tenfold more potent.
5-Amino-1-

o Highly selective.
methylquinolinium (5- ~1.2 yM o [12][18]
] Reverses diet-induced
amino-1MQ)

obesity in vivo.
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A critical aspect of a drug candidate's viability is its selectivity. Studies have shown that
methylquinolinium analogs are highly selective for NNMT. They do not significantly inhibit other
structurally-related S-adenosylmethionine-dependent methyltransferases or key enzymes
within the NAD+ salvage pathway, minimizing the potential for off-target effects.[10][13]

3.3. Cellular and In Vivo Efficacy

The true test of an inhibitor is its activity in biological systems. 5-amino-1MQ has demonstrated
robust effects both in cultured cells and in animal models.

 |n Cultured Adipocytes: Treatment with 5-amino-1MQ reduces the intracellular levels of the
NNMT product 1-MNA, confirming target engagement.[13] This inhibition leads to an
increase in cellular NAD+ and SAM levels and a suppression of lipogenesis (fat
accumulation).[10]

 In Diet-Induced Obese Mice: Systemic administration of 5-amino-1MQ to mice on a high-fat
diet leads to a significant reduction in body weight and white adipose mass, a decrease in
adipocyte size, and lower plasma cholesterol levels.[10][13] Importantly, these therapeutic
effects are achieved without any observed impact on total food intake or other adverse
effects, validating NNMT as a viable anti-obesity target.[13]

Section 4: Experimental Protocols

The following protocols are synthesized from established, field-proven methodologies to
provide a self-validating system for evaluating 1-methylquinolinium iodide and its analogs.

4.1. In Vitro NNMT Inhibition Assay (Fluorometric, SAH-Coupled)

This assay provides a robust, high-throughput method for determining the IC50 value of a test
compound.

Principle: This is an enzyme-coupled reaction. First, NNMT catalyzes the methylation of
nicotinamide using SAM, producing SAH. Second, S-adenosylhomocysteine hydrolase (SAHH)
hydrolyzes SAH to homocysteine. Finally, a thiol-detecting probe reacts with the free thiol group
of homocysteine to generate a stable fluorescent signal.[21][22] An inhibitor of NNMT will block
the first step, leading to a decrease in fluorescence.
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Materials:

Recombinant Human NNMT Enzyme

o NNMT Assay Buffer (e.g., 50 mM Tris, 1 mM DTT, pH 8.6)

e S-Adenosylmethionine (SAM)

» Nicotinamide (NAM)

¢ S-Adenosylhomocysteine Hydrolase (SAHH, often included as "Enzyme-I" in Kits)
e Thiol Detecting Probe

o Test Inhibitor (e.g., 1-Methylquinolinium lodide)

» Positive Control Inhibitor (e.g., 1-Methylnicotinamide)

e 96-well white microplate

o Fluorescence microplate reader (EX/Em = ~392/482 nm or ~400/465 nm, depending on the
probe)

Step-by-Step Methodology:
e Compound Preparation:
o Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).

o Perform serial dilutions in NNMT Assay Buffer to create a range of concentrations (e.g.,
from 100 pM to 1 nM final concentration). Remember to account for the final assay volume
dilution.

e Assay Plate Setup (50 pL per well):
o Test Inhibitor Wells: Add 25 pL of each inhibitor dilution.

o Enzyme Control (100% Activity): Add 25 pL of NNMT Assay Buffer (containing the same
percentage of DMSO as the inhibitor wells).
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o Inhibitor Control (Positive Control): Add 25 pL of the positive control inhibitor solution.

o Background Control (No Substrate): Add 50 pL of NNMT Assay Buffer. This well will not
receive Nicotinamide.

e Enzyme Mix Preparation:

o Prepare a master mix containing NNMT Enzyme, SAHH, and SAM in NNMT Assay Buffer.
The final concentrations should be optimized, but typical values are ~1-10 nM NNMT and
~5-50 uM SAM.

o Add 25 puL of this Enzyme Mix to all wells except the Background Control. For the
Background Control, add an enzyme mix prepared without SAM.

e Reaction Initiation and Incubation:

o Initiate the reaction by adding 25 L of Nicotinamide solution (final concentration ~1-5 mM)
to all wells except the Background Control.

o Mix the plate gently (e.g., on an orbital shaker for 30 seconds).
o Incubate the plate at 37°C for 60 minutes.
e Detection:

o Prepare the Thiol Detecting Probe working solution according to the manufacturer's
instructions (often diluted in DMSO).

o Add 50 pL of the probe working solution to all wells.
o Incubate at room temperature for 5-10 minutes, protected from light.
e Measurement:

o Read the fluorescence on the microplate reader at the appropriate excitation and emission
wavelengths.

o Data Analysis:
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o Subtract the average fluorescence of the Background Control from all other readings.

o Calculate the percent inhibition for each inhibitor concentration relative to the Enzyme
Control (0% inhibition) and a well with a saturating concentration of inhibitor (100%
inhibition).

o Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a
four-parameter logistic curve to determine the IC50 value.
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Caption: Workflow for the in vitro NNMT inhibition screening assay.
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4.2. Cell-Based Assay: Inhibition of Lipogenesis in 3T3-L1 Adipocytes
This protocol assesses the functional consequence of NNMT inhibition in a relevant cell model.

Principle: 3T3-L1 cells can be differentiated into adipocytes, which accumulate lipids. NNMT
inhibition is hypothesized to suppress this process.[18] Lipid accumulation can be visualized
and quantified using Oil Red O staining.

Materials:

3T3-L1 preadipocytes

o DMEM, Fetal Bovine Serum (FBS), Calf Serum (CS)

 Differentiation Cocktail (e.g., insulin, dexamethasone, IBMX)

e Test Inhibitor (5-amino-1MQ)

e Oil Red O Staining Solution

e Formalin, Isopropanol

Step-by-Step Methodology:

e Cell Culture and Differentiation:

o Culture 3T3-L1 preadipocytes in DMEM with 10% CS until confluent.

o Induce differentiation by switching to DMEM with 10% FBS and the differentiation cocktail.

o After 2-3 days, switch to a maintenance medium (DMEM, 10% FBS, insulin). Allow cells to
fully differentiate over 8-10 days, replacing the medium every 2 days.

¢ Inhibitor Treatment:

o Once adipocytes are mature (displaying visible lipid droplets), treat the cells with various
concentrations of 5-amino-1MQ for 24-48 hours. Include a vehicle control (DMSO).

e Oil Red O Staining:
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o Wash cells gently with Phosphate-Buffered Saline (PBS).
o Fix the cells with 10% formalin for 1 hour.
o Wash with water and then with 60% isopropanol.

o Stain the cells with Oil Red O solution for at least 20 minutes. This will stain the
intracellular lipid droplets red.

o Wash extensively with water to remove unbound dye.

e Quantification:

o Microscopy: Capture images of the stained cells to visually assess the reduction in lipid
accumulation in inhibitor-treated wells compared to the control.

o Extraction: Elute the Oil Red O stain from the cells using 100% isopropanol.

o Spectrophotometry: Transfer the isopropanol eluate to a 96-well plate and measure the
absorbance at ~510 nm. A lower absorbance indicates less lipid accumulation and thus,
inhibition of lipogenesis.

Conclusion and Future Directions

1-methylquinolinium iodide and, more significantly, its analog 5-amino-1-methylquinolinium,
represent a well-validated class of selective NNMT inhibitors.[18] Their ability to modulate
cellular metabolism, increase NAD+ levels, and reverse key features of diet-induced obesity in
preclinical models underscores the therapeutic potential of targeting NNMT.[10][13] The
detailed protocols provided in this guide offer a robust framework for researchers to further
investigate these compounds and develop novel therapeutics for metabolic and oncologic
diseases.

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic
studies, long-term safety profiling, and the exploration of quinolinium analogs with further
optimized drug-like properties.[23] Elucidating the precise downstream effects of NNMT
inhibition in different tissues will be crucial for translating these promising findings into clinical
applications.

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://www.benchchem.com/product/b1211908?utm_src=pdf-body
https://www.targetmol.com/compound/nnmti
https://pmc.ncbi.nlm.nih.gov/articles/PMC5826726/
https://pubmed.ncbi.nlm.nih.gov/29155147/
https://pubmed.ncbi.nlm.nih.gov/34304009/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References
o Assay Genie. N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay.

o Neelakantan, H., et al. (2017). Structure—Activity Relationship for Small Molecule Inhibitors
of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5015-5028.

e Sci-Hub. Structure—Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-
Methyltransferase.

o UTMB Research Experts. Structure-Activity Relationship for Small Molecule Inhibitors of
Nicotinamide N-Methyltransferase.

e van Haren, M. J., et al. (2021). Nicotinamide N-methyl transferase (NNMT): An emerging
therapeutic target. Drug Discovery Today, 26(11), 2699-2706.

o Neelakantan, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of
Nicotinamide N-Methyltransferase.

o ResearchGate. (2017). Structure Activity Relationship for Small Molecule Inhibitors of
Nicotinamide N-Methyltransferase.

e lyamu, I. D., & Huang, R. (2021). Mechanisms and inhibitors of nicotinamide N-
methyltransferase. RSC Medicinal Chemistry, 12, 1254-1261.

e Parsons, R. B. (2020). Nicotinamide N-Methyltransferase: Genomic Connection to Disease.
Cureus, 12(6), e8451.

o ResearchGate. Overview of NNMT inhibitors (25)-(32) and human/rat/mouse liver...

e Kim, J., et al. (2021). Nicotinamide N-methyltransferase and liver diseases. Experimental &
Molecular Medicine, 53, 1347-1355.

e Li, Y., etal. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for
metabolic syndrome. Frontiers in Endocrinology, 14, 1279313.

e Li, F, etal. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2
Diabetes. BioMed Research International, 2021, 6658329.

e Limitless Life. 5-Amino-1MQ NNMT Inhibitor.

e Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors
of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice.
Biochemical Pharmacology, 147, 141-152.

e Martin, N. I., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase
(NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(15), 7248-7264.

e van Haren, M. J., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to
mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(7),
1633-1644.

o BellBrook Labs. NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay.

o Google Patents. (2020). Quinoline derived small molecule inhibitors of nicotinamide n-
methyltransferase (nnmt) and uses thereof.

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

ResearchGate. (2018). A Rapid and Efficient Assay for the Characterization of Substrates
and Inhibitors of Nicotinamide N-Methyltransferase.

Xi‘an Lyphar Biotech Co., Ltd. (2023). Production Process of 5-Amino-1MQ lodide.

Xi‘an Lyphar Biotech Co., Ltd. (2023). Materials and Methods of 5-Amino-1MQ lodide
Factory Supply.

lyamu, I. D., & Huang, R. (2021). Mechanisms and inhibitors of nicotinamide N-
methyltransferase.

DTIC. (2017). Discovery of Novel N-Nicotinamide Methyltransferase Inhibitors to Combat
Obesity-Linked.

Mokiner. (2024). 5-Amino-1-methylquinolinium Chloride.

Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors
of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice.

NIH. (2024). Comparative Analysis of Two NNMT Bisubstrate Inhibitors through
Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for
Improved Selectivity.

Organic Syntheses. methyl iodide.

PubMed. (2018). Preclinical Pharmacokinetics, Biodistribution, Radiation Dosimetry and
Toxicity Studies Required for Regulatory Approval of a Phase | Clinical Trial With (111)In-
CPO04 in Medullary Thyroid Carcinoma Patients.

Xi‘an Lyphar Biotech Co., Ltd. (2023). Comprehensive study of 5-Amino-1MQ lodide
Competitive Price.

NIH. (2023). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the
Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a
Targeted Therapeutic Strategy.

Gokaraju, S., et al. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-
methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability
studies. Journal of Pharmaceutical and Biomedical Analysis, 206, 114371.

Alila Medical Media. (2022). Pharmacokinetics part 1: Overview, Absorption and
Bioavailability, Animation.

MDPI. (2024). Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic
Regulator and Emerging Therapeutic Target.

Li, Y., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for
metabolic syndrome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b1211908?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target - PubMed
[pubmed.ncbi.nim.nih.gov]

3. researchgate.net [researchgate.net]

4. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for
metabolic syndrome [frontiersin.org]

5. Nicotinamide N-methyltransferase and liver diseases - PMC [pmc.ncbi.nim.nih.gov]
6. pubs.acs.org [pubs.acs.org]

7. sci-hub.ru [sci-hub.ru]

8. researchexperts.utmb.edu [researchexperts.utmb.edu]

9. Nicotinamide N-Methyltransferase: Genomic Connection to Disease - PMC
[pmc.ncbi.nlm.nih.gov]

10. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-
methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nim.nih.gov]

11. Mechanisms and inhibitors of nicotinamide N-methyltransferase - RSC Medicinal
Chemistry (RSC Publishing) [pubs.rsc.org]

12. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC
[pmc.ncbi.nlm.nih.gov]

13. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-
methyltransferase reverse high fat diet-induced obesity in mice - PubMed
[pubmed.ncbi.nim.nih.gov]

14. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment
of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted
Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

15. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-
Methyltransferase - PubMed [pubmed.ncbi.nim.nih.gov]

16. researchgate.net [researchgate.net]
17. powerpeptides.com [powerpeptides.com]
18. NNMTi | TargetMol [targetmol.com]

19. mokiner.com [mokiner.com]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://pdf.benchchem.com/609/The_Pivotal_Role_of_Nicotinamide_N_Methyltransferase_NNMT_in_Cellular_Metabolism_and_Disease_A_Technical_Guide_for_Researchers_and_Drug_Development_Professionals.pdf
https://pubmed.ncbi.nlm.nih.gov/34029690/
https://pubmed.ncbi.nlm.nih.gov/34029690/
https://www.researchgate.net/publication/353540725_Roles_of_Nicotinamide_N-Methyltransferase_in_Obesity_and_Type_2_Diabetes
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1410479/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1410479/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10363563/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.7b00389
https://sci-hub.ru/10.1021/acs.jmedchem.7b00389
https://researchexperts.utmb.edu/en/publications/structure-activity-relationship-for-small-molecule-inhibitors-of-/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7273554/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7273554/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5826726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5826726/
https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00016k/unauth
https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00016k/unauth
https://pmc.ncbi.nlm.nih.gov/articles/PMC8372200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8372200/
https://pubmed.ncbi.nlm.nih.gov/29155147/
https://pubmed.ncbi.nlm.nih.gov/29155147/
https://pubmed.ncbi.nlm.nih.gov/29155147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12650368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12650368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12650368/
https://pubmed.ncbi.nlm.nih.gov/28548833/
https://pubmed.ncbi.nlm.nih.gov/28548833/
https://www.researchgate.net/publication/317187624_Structure_Activity_Relationship_for_Small_Molecule_Inhibitors_of_Nicotinamide_N-Methyltransferase
https://powerpeptides.com/products/5-amino-1mq
https://www.targetmol.com/compound/nnmti
https://mokiner.com/5-amino-1-methylquinolinium/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 20. Page loading... [guidechem.com]
e 21. assaygenie.com [assaygenie.com]
e 22. tribioscience.com [tribioscience.com]

o 23. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat
plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [1-Methylquinolinium iodide as an NNMT inhibitor].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1211908#1-methylquinolinium-iodide-as-an-nnmt-
inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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